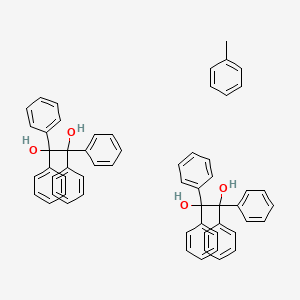
1,1,2,2-Tetraphenylethane-1,2-diol;toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetraphenylethane-1,2-diol is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and industrial applications. Toluene is a common solvent used in the preparation and reactions involving 1,1,2,2-Tetraphenylethane-1,2-diol.
Métodos De Preparación
1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of benzophenone using a reducing agent such as magnesium in the presence of an alcohol. The reaction conditions typically include refluxing the mixture for several hours to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1,2,2-Tetraphenylethane-1,2-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,1,2,2-Tetraphenylethane-1,2-diol can lead to the formation of benzophenone derivatives .
Aplicaciones Científicas De Investigación
1,1,2,2-Tetraphenylethane-1,2-diol has several scientific research applications In chemistry, it is used as a precursor in the synthesis of various organic compounds In biology, it can be used as a reagent in biochemical assaysIn industry, it is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetraphenylethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in free radical polymerization, it acts as an active component of the initiation system, leading to the formation of polymer chains . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1,2,2-Tetraphenylethane-1,2-diol can be compared with other similar compounds such as 1,1,2,2-Tetraphenylethylene and 1,1,2,2-Tetraphenylethane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 1,1,2,2-Tetraphenylethylene is known for its use in photochemical reactions, while 1,1,2,2-Tetraphenylethane is used in different types of organic synthesis .
Propiedades
Número CAS |
924631-10-7 |
|---|---|
Fórmula molecular |
C59H52O4 |
Peso molecular |
825.0 g/mol |
Nombre IUPAC |
1,1,2,2-tetraphenylethane-1,2-diol;toluene |
InChI |
InChI=1S/2C26H22O2.C7H8/c2*27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-5-3-2-4-6-7/h2*1-20,27-28H;2-6H,1H3 |
Clave InChI |
FPXGTKVJCXMCJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


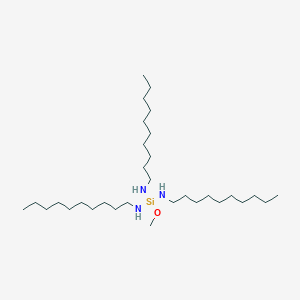
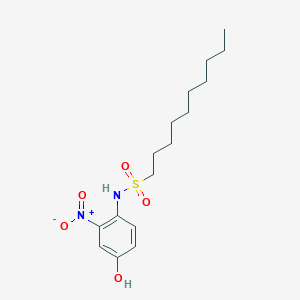
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
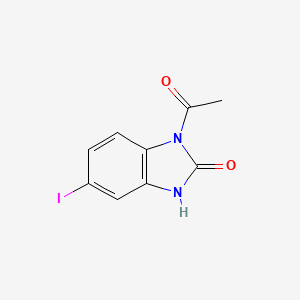
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
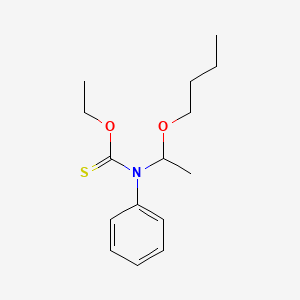

![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
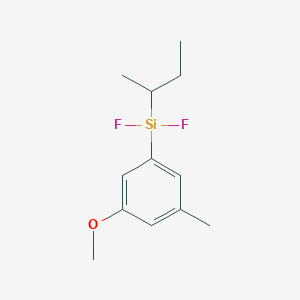


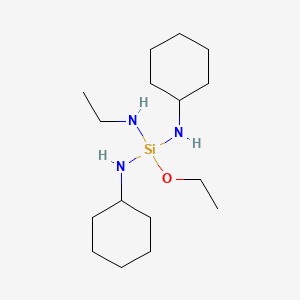
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
